molecular formula C7H5ClN2S B11776078 4-Chloro-1,2-benzothiazol-7-amine CAS No. 35271-94-4

4-Chloro-1,2-benzothiazol-7-amine

Cat. No.: B11776078
CAS No.: 35271-94-4
M. Wt: 184.65 g/mol
InChI Key: WCUQNRWBNCTRIE-UHFFFAOYSA-N
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Description

4-Chlorobenzo[d]isothiazol-7-amine is a chemical compound with the molecular formula C7H5ClN2S and a molecular weight of 184.64 g/mol . This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-Chlorobenzo[d]isothiazol-7-amine typically involves the reaction of 4-chlorobenzo[d]isothiazole with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

4-Chlorobenzo[d]isothiazol-7-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.

    Coupling Reactions: It can be coupled with various aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chlorobenzo[d]isothiazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzo[d]isothiazol-7-amine involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

4-Chlorobenzo[d]isothiazol-7-amine can be compared with other isothiazole derivatives, such as:

    Benzo[d]isothiazol-3-amine: Lacks the chlorine substituent, leading to different reactivity and biological activity.

    4-Bromobenzo[d]isothiazol-7-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and applications.

The uniqueness of 4-Chlorobenzo[d]isothiazol-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

35271-94-4

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

4-chloro-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2

InChI Key

WCUQNRWBNCTRIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NSC2=C1N)Cl

Origin of Product

United States

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